molecular formula C9H12N6O2 B2807367 3-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}propan-1-amine CAS No. 2054953-28-3

3-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}propan-1-amine

Cat. No.: B2807367
CAS No.: 2054953-28-3
M. Wt: 236.235
InChI Key: KWXOEMZALNKNMZ-UHFFFAOYSA-N
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Description

3-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}propan-1-amine is a compound that features a unique structure with two pyrazole rings connected via a propan-1-amine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}propan-1-amine typically involves the reaction of 4-nitropyrazole with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole rings can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Condensation: The amine group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products

    Reduction: 3-[4-(4-Aminopyrazol-1-yl)pyrazol-1-yl]propan-1-amine.

    Substitution: Various substituted pyrazole derivatives.

    Condensation: Imines or amides depending on the carbonyl compound used.

Scientific Research Applications

3-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as energetic materials and polymers.

Mechanism of Action

The mechanism of action of 3-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}propan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}propan-1-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2/c10-2-1-3-13-6-8(4-11-13)14-7-9(5-12-14)15(16)17/h4-7H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXOEMZALNKNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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